Superior Enzymatic Potency: Pde4-IN-5 vs. Crisaborole
Pde4-IN-5 demonstrates a >150-fold improvement in enzymatic potency compared to the FDA-approved topical PDE4 inhibitor crisaborole. This enhanced potency is a direct result of its structural optimization from a natural product scaffold and suggests a superior pharmacodynamic profile at the target enzyme [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (0.0031 µM) |
| Comparator Or Baseline | Crisaborole: IC50 = 490 nM (0.49 µM) |
| Quantified Difference | Pde4-IN-5 is ~158-fold more potent than crisaborole. |
| Conditions | In vitro enzymatic assay for PDE4 inhibition. |
Why This Matters
Higher enzymatic potency can translate to a more effective reduction of cAMP hydrolysis and downstream inflammatory signaling at lower drug concentrations, potentially improving the therapeutic index for topical applications.
- [1] Song Z, Huang YY, Hou KQ, et al. Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis. J Med Chem. 2022;65(5):4238-4254. View Source
